N-(2,2-Dimethoxyethyl)-N'-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea
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Overview
Description
N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are often used in various scientific and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea typically involves the reaction of 2,2-dimethoxyethylamine with 5-tert-butyl-1,3,4-thiadiazole-2-isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-ethylurea
- N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-propylurea
Uniqueness
N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group and thiadiazole ring contribute to its stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
51461-71-3 |
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Molecular Formula |
C12H22N4O3S |
Molecular Weight |
302.40 g/mol |
IUPAC Name |
3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2,2-dimethoxyethyl)-1-methylurea |
InChI |
InChI=1S/C12H22N4O3S/c1-12(2,3)9-14-15-10(20-9)13-11(17)16(4)7-8(18-5)19-6/h8H,7H2,1-6H3,(H,13,15,17) |
InChI Key |
JEBBYIJCXLFPCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)N(C)CC(OC)OC |
Origin of Product |
United States |
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